4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one
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Overview
Description
4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Laboratory Synthesis
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the cyclohexenone intermediate.
From Resorcinol: Another method involves the conversion of resorcinol to 1,3-cyclohexanedione, which can then be further processed to introduce the oxolan-2-ylmethyl group.
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Industrial Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Organocopper reagents, Grignard reagents.
Major Products
Oxidized Products: Various ketones and alcohols.
Reduced Products: Cyclohexanol derivatives.
Substituted Products: Compounds with different substituents at the oxolan-2-ylmethyl group.
Scientific Research Applications
4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one has several applications in scientific research:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the cyclohexenone ring and the oxolan-2-ylmethyl group.
Pathways: Involvement in metabolic pathways related to oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler compound with a similar cyclohexenone ring but without the oxolan-2-ylmethyl group.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: A compound with additional substituents on the cyclohexenone ring.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Uniqueness
4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexenone derivatives.
Properties
CAS No. |
81842-27-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3,5,9,11H,1-2,4,6-8H2 |
InChI Key |
DVZNFILJZIOYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CCC(=O)C=C2 |
Origin of Product |
United States |
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